molecular formula C11H18N2 B2552811 2,2-Dimethyl-1-(3-methylpyridin-2-yl)propan-1-amine CAS No. 1249616-29-2

2,2-Dimethyl-1-(3-methylpyridin-2-yl)propan-1-amine

Cat. No.: B2552811
CAS No.: 1249616-29-2
M. Wt: 178.279
InChI Key: YYCWWTRKRRLKER-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1-(3-methylpyridin-2-yl)propan-1-amine is a chemical compound with the molecular formula C11H18N2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1-(3-methylpyridin-2-yl)propan-1-amine typically involves the reaction of 3-methylpyridine with a suitable alkylating agent under controlled conditions. One common method involves the alkylation of 3-methylpyridine with 2,2-dimethylpropan-1-amine in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1-(3-methylpyridin-2-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2,2-Dimethyl-1-(3-methylpyridin-2-yl)propan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-(3-methylpyridin-2-yl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit the growth of bacteria by interfering with essential metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-1-(2-pyridyl)propan-1-amine: Similar structure but with a pyridine ring at a different position.

    2,2-Dimethyl-1-(4-methylpyridin-2-yl)propan-1-amine: Similar structure with a methyl group at the 4-position of the pyridine ring.

Uniqueness

2,2-Dimethyl-1-(3-methylpyridin-2-yl)propan-1-amine is unique due to the specific positioning of the methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different binding affinities and selectivities for molecular targets, making it a valuable compound for targeted research applications.

Biological Activity

2,2-Dimethyl-1-(3-methylpyridin-2-yl)propan-1-amine is a synthetic organic compound with potential biological activities. Its structure includes a dimethyl group and a pyridine moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and other relevant effects.

The chemical formula for this compound is C₁₁H₁₈N₂, with a molecular weight of 178.28 g/mol. The compound is characterized by the following identifiers:

Property Value
IUPAC NameThis compound
PubChem CID62395550
AppearanceLiquid
Storage Temperature4 °C

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds similar to or derived from this compound. For instance, derivatives with pyridine rings often exhibit significant antibacterial activity against various strains of bacteria.

Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of several pyridine derivatives, including those structurally related to our compound. The Minimum Inhibitory Concentration (MIC) values for effective compounds ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli . The compound's structural features likely enhance its interaction with bacterial targets.

Antifungal Activity

In addition to antibacterial properties, compounds with similar structures have shown antifungal activity. For example, certain pyridine derivatives demonstrated MIC values against Candida albicans ranging from 16.69 to 78.23 µM . The presence of specific substituents on the pyridine ring can affect the overall antifungal efficacy.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural characteristics. The gem-dimethyl group and the position of the methyl substituent on the pyridine ring are critical for enhancing its pharmacological profile.

Structural Feature Effect on Activity
Gem-dimethyl groupEnhances lipophilicity and receptor binding
Methyl substitutionModulates electronic properties and steric hindrance

Properties

IUPAC Name

2,2-dimethyl-1-(3-methylpyridin-2-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2/c1-8-6-5-7-13-9(8)10(12)11(2,3)4/h5-7,10H,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYCWWTRKRRLKER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C(C(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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